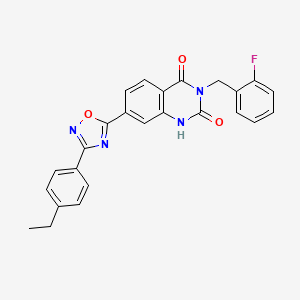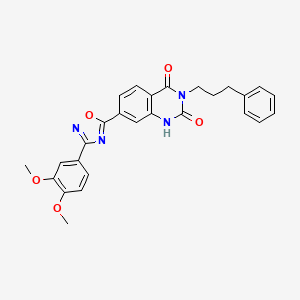![molecular formula C23H24N4O3S B11270052 2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-1H-imidazol-1-YL]-N-(1,2,3,4-tetrahydronaphthalen-1-YL)acetamide](/img/structure/B11270052.png)
2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-1H-imidazol-1-YL]-N-(1,2,3,4-tetrahydronaphthalen-1-YL)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-1H-imidazol-1-YL]-N-(1,2,3,4-tetrahydronaphthalen-1-YL)acetamide is a complex organic compound that features a combination of indole, imidazole, and naphthalene moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-1H-imidazol-1-YL]-N-(1,2,3,4-tetrahydronaphthalen-1-YL)acetamide typically involves multiple steps, including the formation of the indole and imidazole rings, followed by their sulfonylation and subsequent coupling with the naphthalene derivative. Common synthetic routes include:
Formation of Indole and Imidazole Rings: The indole ring can be synthesized via Fischer indole synthesis, while the imidazole ring can be formed through the Debus-Radziszewski imidazole synthesis.
Sulfonylation: The indole ring is sulfonylated using sulfonyl chlorides under basic conditions.
Coupling Reaction:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-1H-imidazol-1-YL]-N-(1,2,3,4-tetrahydronaphthalen-1-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and imidazole rings, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acids, bases, and solvents such as dichloromethane, ethanol, and water. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-1H-imidazol-1-YL]-N-(1,2,3,4-tetrahydronaphthalen-1-YL)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-1H-imidazol-1-YL]-N-(1,2,3,4-tetrahydronaphthalen-1-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)-1H-imidazol-1-YL]-N-(1,2,3,4-tetrahydronaphthalen-1-YL)acetamide can be compared with other similar compounds, such as:
Indole Derivatives: Compounds containing the indole moiety, which are known for their diverse biological activities.
Imidazole Derivatives: Compounds containing the imidazole ring, which are widely used in pharmaceuticals and agrochemicals.
Naphthalene Derivatives: Compounds containing the naphthalene moiety, which are used in the synthesis of dyes, plastics, and other materials.
Eigenschaften
Molekularformel |
C23H24N4O3S |
|---|---|
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
2-[4-(2,3-dihydroindol-1-ylsulfonyl)imidazol-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C23H24N4O3S/c28-22(25-20-10-5-8-17-6-1-3-9-19(17)20)14-26-15-23(24-16-26)31(29,30)27-13-12-18-7-2-4-11-21(18)27/h1-4,6-7,9,11,15-16,20H,5,8,10,12-14H2,(H,25,28) |
InChI-Schlüssel |
CZPKURWWDQTULE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CN3C=C(N=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B11269970.png)
![3-[4-(4-Benzylpiperidine-1-carbonyl)piperidin-1-YL]-6-(thiophen-2-YL)pyridazine](/img/structure/B11269973.png)


![N-(4-ethoxyphenyl)-8-oxo-9-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11270004.png)


![2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B11270024.png)
![N'-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11270032.png)
![2-(4-Chlorophenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine](/img/structure/B11270041.png)
![2-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B11270047.png)
![2-(4-Ethoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine](/img/structure/B11270051.png)
![2-(2,5-Dimethylphenyl)-4-[(2-methylbenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine](/img/structure/B11270054.png)
![8-methoxy-N-(3-morpholinopropyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide](/img/structure/B11270066.png)
